3-Chloro-2-(4-nitrophenoxy)toluene
Description
3-Chloro-2-(4-nitrophenoxy)toluene (CAS: 1836-73-3; molecular formula: C₁₃H₁₀ClNO₃) is a chlorinated aromatic compound featuring a toluene backbone substituted with a chlorine atom at position 3 and a 4-nitrophenoxy group at position 2 (Figure 1). The nitrophenoxy moiety consists of a phenoxy ring with a para-nitro (-NO₂) substituent, contributing to the compound’s electron-deficient aromatic system. This structural arrangement imparts unique physicochemical properties, including moderate lipophilicity (due to the methyl group) and reactivity influenced by the electron-withdrawing nitro group .
Figure 1: Molecular structure of this compound.
Properties
CAS No. |
1836-73-3 |
|---|---|
Molecular Formula |
C13H10ClNO3 |
Molecular Weight |
263.67 g/mol |
IUPAC Name |
1-chloro-3-methyl-2-(4-nitrophenoxy)benzene |
InChI |
InChI=1S/C13H10ClNO3/c1-9-3-2-4-12(14)13(9)18-11-7-5-10(6-8-11)15(16)17/h2-8H,1H3 |
InChI Key |
NQQNPPIIAMHQFR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)Cl)OC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)OC2=CC=C(C=C2)[N+](=O)[O-] |
Other CAS No. |
1836-73-3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural similarities with 3-Chloro-2-(4-nitrophenoxy)toluene but differ in substituent patterns, functional groups, or core frameworks:
| Compound Name | Molecular Formula | Key Substituents/Functional Groups | Core Structure |
|---|---|---|---|
| This compound | C₁₃H₁₀ClNO₃ | -Cl (position 3), -O-C₆H₄-NO₂ (position 2), -CH₃ | Toluene |
| 2,4-Dichloro-1-(4-nitrophenoxy)benzene | C₁₂H₇Cl₂NO₃ | -Cl (positions 2,4), -O-C₆H₄-NO₂ (position 1) | Benzene |
| 3-Chloro-N-phenyl-phthalimide | C₁₄H₈ClNO₂ | -Cl (position 3), phthalimide bicyclic system, -N-Ph | Phthalimide |
| 4-(3-Chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl) benzoic acid | C₁₆H₁₂ClN₂O₅ | -Cl, -NO₂, β-lactam (azetidinone), -COOH | Azetidinone-benzoic acid |
Key Observations:
Physicochemical Properties
| Property | This compound | 2,4-Dichloro-1-(4-nitrophenoxy)benzene | 3-Chloro-N-phenyl-phthalimide |
|---|---|---|---|
| Molecular Weight | 275.68 g/mol | 284.09 g/mol | 257.67 g/mol |
| Lipophilicity | Moderate (logP ~3.2*) | High (logP ~3.8*) | High (logP ~3.5*) |
| Water Solubility | Low (<0.1 g/L) | Very Low (<0.01 g/L) | Low (~0.05 g/L) |
| Thermal Stability | Stable up to 200°C | Decomposes at 150°C | Stable up to 250°C |
*Estimated based on substituent contributions.
Notes:
Environmental and Toxicological Profiles
*Inferred from structural analogs.
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